molecular formula C17H18BrN5O3 B11647169 N~6~-(3-bromo-4-methylphenyl)-N~4~,N~4~-diethyl-7-nitro-2,1,3-benzoxadiazole-4,6-diamine

N~6~-(3-bromo-4-methylphenyl)-N~4~,N~4~-diethyl-7-nitro-2,1,3-benzoxadiazole-4,6-diamine

Cat. No.: B11647169
M. Wt: 420.3 g/mol
InChI Key: WBWAEGPQUMFWSK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N6-(3-bromo-4-methylphenyl)-N4,N4-diethyl-7-nitro-2,1,3-benzoxadiazole-4,6-diamine is a complex organic compound that belongs to the class of benzoxadiazoles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N6-(3-bromo-4-methylphenyl)-N4,N4-diethyl-7-nitro-2,1,3-benzoxadiazole-4,6-diamine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Nitration: The nitration of the benzoxadiazole ring to introduce the nitro group.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

N6-(3-bromo-4-methylphenyl)-N4,N4-diethyl-7-nitro-2,1,3-benzoxadiazole-4,6-diamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are often employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitrobenzoxadiazole derivatives, while reduction can produce amine-substituted benzoxadiazoles.

Scientific Research Applications

N6-(3-bromo-4-methylphenyl)-N4,N4-diethyl-7-nitro-2,1,3-benzoxadiazole-4,6-diamine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a fluorescent probe due to its benzoxadiazole core.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of N6-(3-bromo-4-methylphenyl)-N4,N4-diethyl-7-nitro-2,1,3-benzoxadiazole-4,6-diamine involves its interaction with specific molecular targets. The nitro group and bromine atom play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    1-(3-Bromo-4-methylphenyl)piperidine: Shares the bromine and methylphenyl groups but differs in the core structure.

    3-Bromo-4-methylphenol: Contains the bromine and methylphenyl groups but lacks the benzoxadiazole core.

Uniqueness

N6-(3-bromo-4-methylphenyl)-N4,N4-diethyl-7-nitro-2,1,3-benzoxadiazole-4,6-diamine is unique due to its combination of functional groups and the benzoxadiazole core, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry.

Properties

Molecular Formula

C17H18BrN5O3

Molecular Weight

420.3 g/mol

IUPAC Name

5-N-(3-bromo-4-methylphenyl)-7-N,7-N-diethyl-4-nitro-2,1,3-benzoxadiazole-5,7-diamine

InChI

InChI=1S/C17H18BrN5O3/c1-4-22(5-2)14-9-13(19-11-7-6-10(3)12(18)8-11)17(23(24)25)16-15(14)20-26-21-16/h6-9,19H,4-5H2,1-3H3

InChI Key

WBWAEGPQUMFWSK-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=CC(=C(C2=NON=C12)[N+](=O)[O-])NC3=CC(=C(C=C3)C)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.